![molecular formula C16H28SSi B14531918 Trimethyl[1-(phenylsulfanyl)heptyl]silane CAS No. 62418-58-0](/img/structure/B14531918.png)
Trimethyl[1-(phenylsulfanyl)heptyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[1-(phenylsulfanyl)heptyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a heptyl chain substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(phenylsulfanyl)heptyl]silane typically involves the reaction of a heptyl halide with a phenylsulfanyl reagent, followed by the introduction of a trimethylsilyl group. One common method involves the use of heptyl bromide and phenylsulfanyl lithium, followed by treatment with trimethylchlorosilane under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(phenylsulfanyl)heptyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler silane derivative.
Substitution: The heptyl chain can undergo substitution reactions, where the phenylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl[1-(phenylsulfanyl)heptyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in studies involving silicon-based bioconjugates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trimethyl[1-(phenylsulfanyl)heptyl]silane involves its ability to act as a hydride donor or radical initiator. The silicon atom, with its affinity for oxygen and fluorine, plays a crucial role in these reactions. The phenylsulfanyl group can stabilize intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[1-(phenylsulfanyl)propadienyl]silane
- Trimethyl[1-(phenylsulfanyl)pentyl]silane
- Trimethyl[(1E)-1-(phenylsulfanyl)-1-hexen-1-yl]silane
Uniqueness
Trimethyl[1-(phenylsulfanyl)heptyl]silane is unique due to its longer heptyl chain, which can influence its reactivity and applications. The presence of the phenylsulfanyl group also imparts specific chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
62418-58-0 |
|---|---|
Molecular Formula |
C16H28SSi |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
trimethyl(1-phenylsulfanylheptyl)silane |
InChI |
InChI=1S/C16H28SSi/c1-5-6-7-11-14-16(18(2,3)4)17-15-12-9-8-10-13-15/h8-10,12-13,16H,5-7,11,14H2,1-4H3 |
InChI Key |
YALCKTUCJAOSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC([Si](C)(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


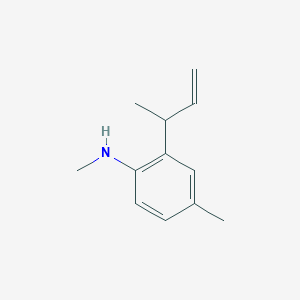
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
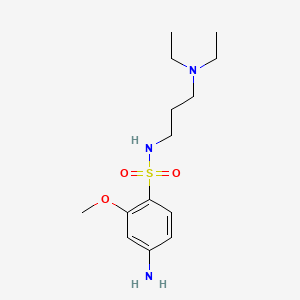
![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
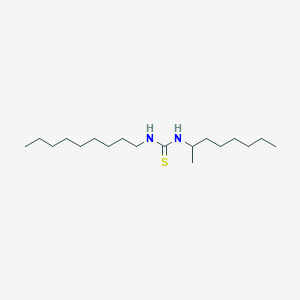
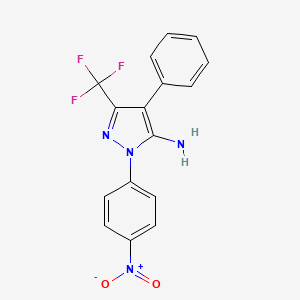
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)
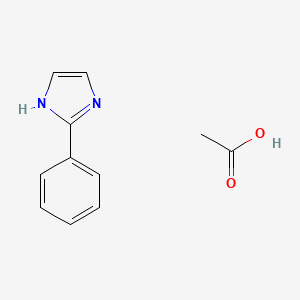

![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)
![[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531897.png)
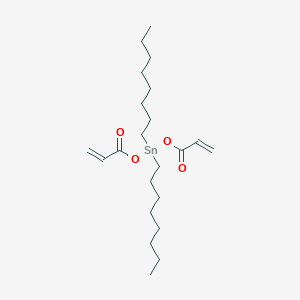
![8-Bromo-1-phenylbicyclo[5.1.0]octane](/img/structure/B14531903.png)
![4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B14531913.png)
